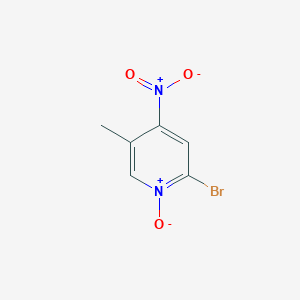

2-ブロモ-5-メチル-4-ニトロピリジン 1-オキシド

説明

“2-Bromo-5-methyl-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H5BrN2O3 . It has a molecular weight of 233.02 . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

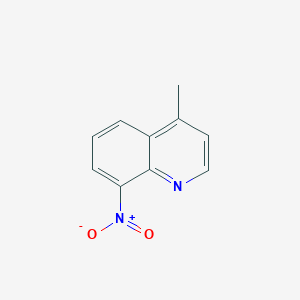

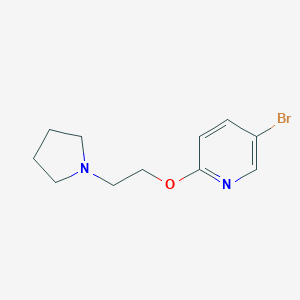

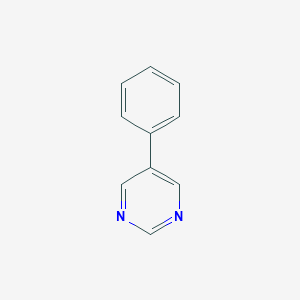

While specific synthesis methods for “2-Bromo-5-methyl-4-nitropyridine 1-oxide” were not found, related compounds such as “2-Bromo-5-nitropyridine” have been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Molecular Structure Analysis

The InChI code for “2-Bromo-5-methyl-4-nitropyridine 1-oxide” is 1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 . The InChI key is LUUOUEOEHQBXSX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“2-Bromo-5-methyl-4-nitropyridine 1-oxide” is a solid compound . The compound is typically stored in a dry environment at temperatures between 2-8°C .科学的研究の応用

有機合成

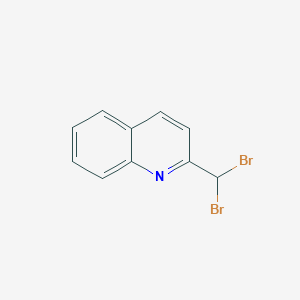

2-ブロモ-5-メチル-4-ニトロピリジン 1-オキシド: は、有機合成における貴重な中間体です。医薬品や農薬を含むさまざまな生物活性分子の調製に使用できます。 そのブロモ基とニトロ基により、鈴木-宮浦カップリング反応などのさらなる官能基変換に適した汎用性の高い化合物となります .

医薬品化学

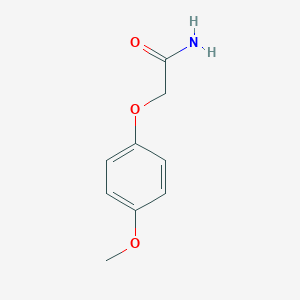

医薬品化学では、この化合物は幅広い治療薬の合成の前駆体として役立ちます。その構造モチーフは、生体経路を調節することにより疾患を標的とする多くの薬物に見られます。 特に、ニトロピリジン部分は、酵素や受容体と相互作用するように設計された分子に共通の特徴です .

材料科学

2-ブロモ-5-メチル-4-ニトロピリジン 1-オキシドのニトロピリジン基は、電子受容体として作用し、電子材料の開発に役立ちます。 有機発光ダイオード(OLED)で使用されるポリマーまたは小分子、または有機光起電デバイスの半導体として使用されるポリマーまたは小分子に組み込むことができます .

農薬化学

この化合物は、改良された特性を持つ新しい農薬を作成するために使用できます。 分子へのニトロピリジン基の導入は、生物活性を高め、より効果的な殺虫剤や除草剤の開発につながる可能性があります .

フッ素化学

2-ブロモ-5-メチル-4-ニトロピリジン 1-オキシド: は、有機分子にフッ素原子を導入するための出発点となりえます。 フッ素化は、化合物の物理的、化学的、生物学的特性を大幅に変える可能性があり、新しい医薬品や農薬の設計において非常に有益です .

分析化学

この化合物は、その独特の化学構造により、分析方法における標準品または試薬として使用できます。 これは、複雑な混合物中の類似化合物の定量と検出に役立ち、品質管理と研究環境において重要な役割を果たします .

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is often used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be related to the enzymes or proteins involved in this process.

Mode of Action

It’s known to participate in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound likely interacts with its targets (possibly palladium catalysts) to form new carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the biochemical pathways involving carbon-carbon bond formation.

Result of Action

Its involvement in suzuki-miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, which could lead to the synthesis of various biologically active compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, or higher temperatures.

特性

IUPAC Name |

2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUOUEOEHQBXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346884 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60323-98-0 | |

| Record name | Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。